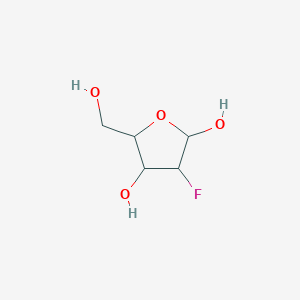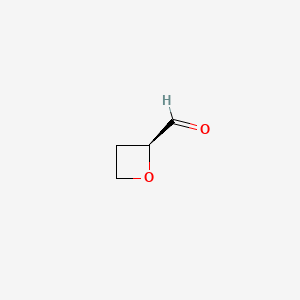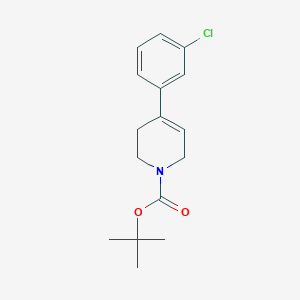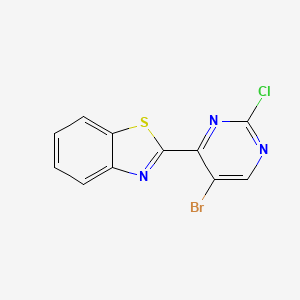
7-Bromo-4-methoxy-1-methyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-methoxy-1-methylindole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxy-1-methylindole, followed by carboxylation at the 2nd position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the carboxylation step may be achieved using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 7-bromo-4-hydroxy-1-methylindole-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 7-Bromo-4-hydroxy-1-methylindole-2-carboxylic acid.
Reduction: 7-Bromo-4-methoxy-1-methylindole-2-methanol or 7-bromo-4-methoxy-1-methylindole-2-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromo-4-methoxy-1-methylindole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new organic compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: Explored for its potential therapeutic effects. Indole derivatives have been studied for their role in modulating biological pathways involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique structural features make it a versatile compound for various industrial applications.
作用機序
The mechanism of action of 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, indole derivatives are known to bind to specific receptors in the body, modulating signaling pathways and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
類似化合物との比較
4-Methoxy-1-methylindole-2-carboxylic acid: Lacks the bromine atom at the 7th position, resulting in different chemical properties and reactivity.
7-Bromo-1-methylindole-2-carboxylic acid:
7-Bromo-4-methoxyindole-2-carboxylic acid: Lacks the methyl group at the 1st position, influencing its chemical behavior and interactions.
Uniqueness: The presence of the bromine atom, methoxy group, and methyl group in 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid makes it unique compared to other indole derivatives
特性
分子式 |
C11H10BrNO3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
7-bromo-4-methoxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-13-8(11(14)15)5-6-9(16-2)4-3-7(12)10(6)13/h3-5H,1-2H3,(H,14,15) |
InChIキー |
UEZIWARPFQKGPI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C(C=CC(=C21)Br)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)

![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)

![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)



![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)


